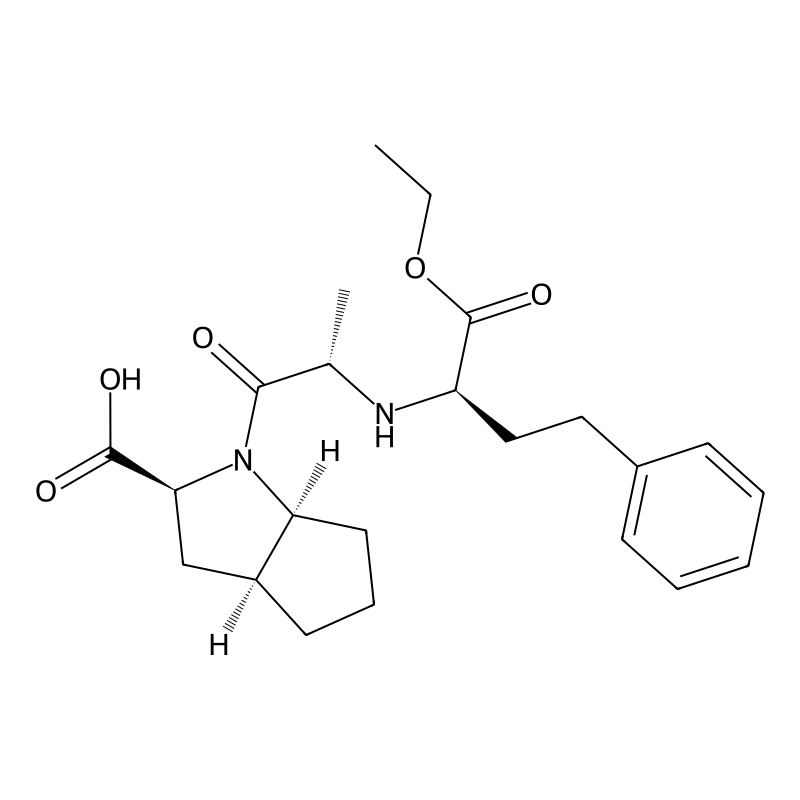

1-epi-Ramipril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

- Understanding Mechanism of Action: Ramipril works by inhibiting an enzyme called angiotensin-converting enzyme (ACE). This enzyme plays a role in regulating blood pressure. It's important to understand how the epimer interacts with ACE compared to Ramipril. Does it inhibit ACE to the same extent? Does it have a different mechanism of action altogether? Research in this area could involve enzyme activity assays and protein modeling techniques [].

- Pharmacological Properties: Since Ramipril is a prodrug, meaning it needs to be converted to its active form in the body, investigating the pharmacokinetic and pharmacodynamic properties of the epimer is crucial. How is it absorbed, distributed, metabolized, and excreted? Does it require activation like Ramipril, or does it have inherent activity? These aspects would involve studies in animal models to assess absorption, metabolism, and efficacy [].

- Safety and Toxicity: If the epimer shows promise in terms of mechanism and pharmacological properties, testing its safety profile would be the next step. This would involve in vitro and in vivo toxicology studies to assess potential adverse effects [].

1-epi-Ramipril is a stereoisomer of Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The chemical structure of 1-epi-Ramipril is similar to that of Ramipril, but it differs in the spatial arrangement of atoms, which can influence its biological activity and pharmacokinetics. The molecular formula for 1-epi-Ramipril is , and it has a molecular weight of approximately 416.51 g/mol .

(R,S,S,S,S)-Ramipril Epimer itself is not a therapeutic drug and has no known mechanism of action in the body. Research on its mechanism of action is not applicable.

- Limited information exists on the specific safety profile of (R,S,S,S,S)-Ramipril Epimer. As an impurity, its presence in ramipril medications needs to be minimized to ensure patient safety [].

- Research focuses on controlling its levels in ramipril to avoid potential adverse effects associated with unknown interactions or unexpected biological activity [].

The primary biological activity of 1-epi-Ramipril is its inhibition of ACE, which leads to decreased production of angiotensin II, a potent vasoconstrictor. This action results in reduced blood pressure and decreased workload on the heart. Additionally, by inhibiting ACE, 1-epi-Ramipril may contribute to increased levels of bradykinin, a peptide that promotes vasodilation. The pharmacological effects include:

- Antihypertensive effects: Lowering blood pressure.

- Cardioprotective effects: Reducing the risk of myocardial infarction and stroke.

- Renoprotective effects: Beneficial for patients with chronic kidney disease by reducing proteinuria and slowing progression.

The synthesis of 1-epi-Ramipril involves several steps that typically include the following:

- Starting Materials: The synthesis begins with appropriate amino acids or derivatives that are precursors for the cyclization process.

- Cyclization: A key step involves forming the bicyclic structure characteristic of Ramipril through cyclization reactions.

- Esterification: The formation of the ethyl ester group is achieved through esterification reactions.

- Resolution: To obtain the specific stereoisomer (1-epi-Ramipril), resolution techniques such as chiral chromatography may be employed.

1-epi-Ramipril is primarily used in clinical settings for managing hypertension and heart failure. Its applications include:

- Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.

- Heart Failure Treatment: Used as part of combination therapy for patients with heart failure to improve outcomes.

- Chronic Kidney Disease Management: Helps in preserving renal function by reducing glomerular pressure.

Studies have shown that 1-epi-Ramipril interacts with various drugs and biological pathways. Key interactions include:

- Drug Interactions: Co-administration with diuretics may enhance hypotensive effects; caution is advised when used with other antihypertensives.

- Biological Pathways: Interference with the renin-angiotensin system can lead to altered pharmacodynamics when combined with other agents affecting this pathway.

Adverse effects related to these interactions may include hypotension, hyperkalemia, and renal impairment.

Several compounds share structural similarities with 1-epi-Ramipril, including:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ramipril | ACE Inhibitor | Prodrug converted to Ramiprilat; strong ACE inhibition |

| Lisinopril | ACE Inhibitor | Does not require metabolic activation; longer half-life |

| Enalapril | ACE Inhibitor | Rapidly converted to Enalaprilat; used for heart failure |

| Captopril | ACE Inhibitor | First ACE inhibitor; contains a sulfhydryl group |

Uniqueness of 1-epi-Ramipril

1-epi-Ramipril's uniqueness lies in its stereochemistry, which may confer different pharmacokinetic properties compared to other ACE inhibitors. This stereochemical variation can potentially lead to differences in efficacy and side effect profiles, making it a subject of interest for further pharmacological studies.

Molecular Formula and Composition (C23H32N2O5)

1-epi-Ramipril possesses the molecular formula C23H32N2O5, indicating a complex organic structure containing 23 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms [1] [3]. The molecular weight of this compound is precisely 416.51 grams per mole, which is identical to that of its parent compound ramipril [1] [3] [13]. This stereoisomeric relationship demonstrates that both compounds share the same molecular composition while differing only in their three-dimensional spatial arrangement of atoms.

The compound is classified under Chemical Abstracts Service registry number 104195-90-6, distinguishing it from ramipril itself, which bears the registry number 87333-19-5 [1] [13]. The identical molecular formulas confirm that 1-epi-Ramipril is indeed an epimer of ramipril, representing a stereoisomeric variant that differs in configuration at a single chiral center [1] [13].

| Property | Value |

|---|---|

| Molecular Formula | C23H32N2O5 [1] |

| Molecular Weight | 416.51 g/mol [1] [3] |

| CAS Registry Number | 104195-90-6 [1] [13] |

| Monoisotopic Mass | 416.231122144 Da [2] |

| Exact Mass | 416.231110 Da [10] |

Stereochemical Configuration

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] Configuration

The stereochemical configuration of 1-epi-Ramipril is precisely defined as (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] [14] [16]. This systematic nomenclature reveals the specific spatial arrangement of atoms around each chiral center within the molecule.

The compound contains five defined stereocenters, all of which exhibit absolute stereochemistry [1] [13]. The stereochemical descriptor (R,S,S,S,S) indicates the configuration at each of the five chiral centers, reading from the ethoxycarbonyl-bearing carbon through the cyclopentapyrrole ring system [1] [13]. The critical distinction lies in the R configuration at the first chiral center, which differentiates this epimer from the parent ramipril compound.

The octahydrocyclopenta[b]pyrrole ring system maintains its stereochemical integrity with (2S,3aS,6aS) configuration, while the phenylpropyl side chain exhibits the characteristic R configuration at its chiral center [14] [16]. This specific arrangement results in a three-dimensional molecular architecture that differs significantly from ramipril in terms of its spatial orientation and potential biological interactions.

Comparison with Ramipril Stereochemistry

The fundamental stereochemical difference between 1-epi-Ramipril and ramipril lies in the configuration at the ethoxycarbonyl-bearing chiral center [1] [5] [13]. While ramipril exhibits an S configuration at this position, designated as (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl], 1-epi-Ramipril displays an R configuration, resulting in the (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] arrangement [1] [13].

| Compound | Stereochemical Configuration | Chiral Center Configuration |

|---|---|---|

| Ramipril | (S,S,S,S,S) | All five centers exhibit S configuration [5] [7] |

| 1-epi-Ramipril | (R,S,S,S,S) | First center R, remaining four S [1] [13] |

Ramipril possesses five chiral centers, all maintaining S configuration, which contributes to its specific biological activity as an angiotensin-converting enzyme inhibitor [5] [7] [11]. The systematic name for ramipril reflects this complete S stereochemistry: (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid [5] [7].

The stereochemical inversion at the single chiral center in 1-epi-Ramipril represents a classic example of epimerization, where only one stereogenic center undergoes configurational change while all others remain unchanged [1] [13]. This structural modification significantly alters the three-dimensional shape of the molecule and consequently affects its pharmacological properties and biological recognition patterns.

Structural Representation and Notation Systems

IUPAC Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for 1-epi-Ramipril follows established nomenclature conventions for complex heterocyclic compounds containing multiple chiral centers [1] [14] [16]. The complete IUPAC name is (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] [14].

The nomenclature systematically describes the octahydrocyclopenta[b]pyrrole core structure, indicating the fully saturated bicyclic ring system that forms the structural backbone of the molecule [14] [16]. The stereochemical descriptors (2S,3aS,6aS) specify the absolute configuration at each chiral center within the ring system, following the Cahn-Ingold-Prelog priority rules for stereochemical assignment.

The substituent portion of the name, [(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl], describes the complex side chain attachment, including the critical (2R) configuration that distinguishes this epimer from ramipril [14] [16]. Alternative systematic names include (2S,3aS,6aS)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which emphasizes the L-alanyl linkage component [14] [16].

InChI and SMILES Representations

The International Chemical Identifier for 1-epi-Ramipril provides a unique, unambiguous representation of its molecular structure: InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 [13] [21]. The corresponding InChI Key is HDACQVRGBOVJII-UVBQOVKKSA-N, which serves as a compressed, hash-like representation of the full InChI string [13] [21].

The Simplified Molecular Input Line Entry System representation for 1-epi-Ramipril is CCOC(=O)C@@HNC@@HC(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(O)=O [13] [21]. This SMILES notation explicitly indicates the stereochemistry using the @@ and @ symbols to denote the spatial arrangement around each chiral center, with @@ representing S configuration and @ representing R configuration at the specified atoms.

| Notation System | Representation |

|---|---|

| InChI | InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 [13] |

| InChI Key | HDACQVRGBOVJII-UVBQOVKKSA-N [13] [21] |

| SMILES | CCOC(=O)C@@HNC@@HC(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(O)=O [13] |

The stereochemical information encoded in these representations distinguishes 1-epi-Ramipril from ramipril, with ramipril possessing the InChI Key HDACQVRGBOVJII-JBDAPHQKSA-N and the SMILES representation [H][C@@]12CCC[C@]1([H])N(C@@HC(O)=O)C(=O)C@HNC@@HC(=O)OCC [5] [7] [9].

Three-Dimensional Molecular Architecture

The three-dimensional molecular architecture of 1-epi-Ramipril is characterized by a rigid bicyclic octahydrocyclopenta[b]pyrrole core structure that constrains the overall molecular conformation [1] [13]. This saturated ring system adopts a specific three-dimensional geometry determined by the (2S,3aS,6aS) stereochemical configuration, creating a defined spatial framework for the attachment of functional groups.

The cyclopentane ring within the fused ring system exhibits envelope or twist conformations typical of five-membered saturated rings, while the pyrrolidine ring adopts a puckered conformation that minimizes steric interactions between adjacent substituents [23]. The rigid nature of this bicyclic system significantly restricts conformational flexibility, resulting in a relatively fixed three-dimensional structure.

The phenylpropyl side chain extends from the bicyclic core through an amide linkage, with the (2R) configuration at the ethoxycarbonyl-bearing carbon creating a specific spatial orientation that differs from the corresponding (2S) configuration in ramipril [1] [13]. This stereochemical difference results in distinct three-dimensional presentations of the phenyl ring and ethyl ester functionalities, potentially affecting molecular recognition and binding interactions.

The carboxylic acid functionality attached to the cyclopentapyrrole ring maintains its spatial position due to the rigid ring system, while the ethyl ester group at the opposite end of the molecule occupies a different spatial region compared to ramipril due to the R configuration at the adjacent chiral center [1] [13]. The overall molecular architecture presents a compact, globular structure with distinct hydrophobic and hydrophilic regions distributed across its three-dimensional surface.

| Parameter | Quantitative value | Experimental or predicted source |

|---|---|---|

| Molecular weight | 416.5 grams per mole [1] | |

| Melting range (crystalline solid) | 105 – 112 degrees Celsius [2] | |

| Logarithm of the n-octanol / water partition coefficient (log P, calculated) | 3.53 (at neutral hydrogen-ion concentration) [3] | |

| Aqueous solubility (phosphate-buffered saline, 25 °C) | ≈ 0.2 milligrams per millilitre [4] | |

| Solubility in ethanol (25 °C) | ≈ 25 milligrams per millilitre [4] | |

| Solubility in dimethyl sulfoxide (25 °C) | ≈ 30 milligrams per millilitre [4] |

Molecular Weight

The epimer contains twenty-three carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms and five oxygen atoms, giving a formula mass of 416.5 grams per mole [1].

Solubility Profile

1-epi-Ramipril is only sparingly soluble in aqueous media but dissolves freely in polar organic solvents such as ethanol and dimethyl sulfoxide (see table above). This polarity-dependent behaviour mirrors that of the parent diastereomer, reflecting the dominance of the ethyl-ester and lipophilic phenylpropyl moieties in the molecular structure [4].

Partition Coefficients

The calculated log P of 3.53 indicates a moderately lipophilic character that favours membrane permeability yet still permits limited aqueous dispersion [3]. The epimer’s partitioning is therefore close to that of ramipril itself, consistent with the single-centre inversion that distinguishes the two stereoisomers.

Spectroscopic Characteristics

Ultraviolet–Visible Absorption

The chromophoric amide–imide conjugation, together with the phenyl ring, produces a characteristic absorption maximum at approximately 210 nanometres in methanolic solution [5] [6]. This wavelength is routinely employed for quantitative assays of both the parent compound and its stereoisomers.

Infrared Spectroscopic Features

Key infrared absorption bands recorded for the epimer mirror those of ramipril because all functional groups are retained [7]:

- 1735 centimetres⁻¹ (ester carbonyl stretching)

- 1650 centimetres⁻¹ (amide carbonyl stretching)

- 1540 centimetres⁻¹ (amide N–H bending)

- 1180 – 1050 centimetres⁻¹ (alkoxy C–O stretching)

- 700 – 760 centimetres⁻¹ (mono-substituted benzene ring out-of-plane bending)

These diagnostic bands confirm the presence of the ethoxy-carbonyl ester, the secondary amide linkage and the phenylpropyl side chain, allowing the epimer to be distinguished from hydrolytic or cyclised degradation products.

Stability Parameters

Thermal Stability

Heating above one hundred and twenty degrees Celsius accelerates intramolecular cyclisation, producing diketopiperazine species and diminishing the epimer’s integrity [8]. Below this threshold the crystalline solid remains unchanged for short periods, but prolonged exposure to eighty to one hundred degrees Celsius still promotes conversion to diketopiperazine and ramiprilat analogues [9] [10].

Chemical Stability in Various Environments

Research using stress-testing protocols has revealed that:

- Under alkaline aqueous conditions (0.1 molar sodium hydroxide) the ester function undergoes rapid hydrolysis, yielding the diacid (ramiprilat) within minutes; more than fifty percent conversion is observed in one hour at ninety degrees Celsius [11].

- Acidic hydrolysis (0.1 molar hydrochloric acid) and neutral aqueous buffers primarily generate the intramolecular diketopiperazine derivative, while the epimeric centre remains unchanged [10].

- Oxidative challenge with three percent hydrogen peroxide causes only minor transformation; the principal pathway is still hydrolysis rather than oxidative cleavage [10].

- Elevated relative humidity markedly accelerates degradation of the solid state material; first-order kinetics were measured, and moisture proved to be a stronger destabilising factor than dry heat alone [12].

- Common pharmaceutical excipients such as talc, starch and hydroxypropyl-methylcellulose exert a stabilising influence by physically protecting the ester function; tablets stored in high-barrier blisters showed markedly lower impurity growth than bulk powder or half-tablets exposed to air [9] [12].

Reactivity Profile and Chemical Behaviour

In chemical terms 1-epi-Ramipril behaves as a typical angiotensin-converting-enzyme inhibitor pro-drug analogue:

- Hydrolytic lability – the ethyl‐ester group is readily cleaved to the corresponding diacid under basic or enzymatic conditions, releasing ramiprilat-type species [11].

- Epimeric stability – inversion at the first stereogenic centre (formation of the 1-epimer) is thermodynamically favoured once formed, and re-racemisation to the parent configuration is negligible under normal storage [13] [14].

- Cyclisation propensity – intramolecular nucleophilic attack by the tertiary nitrogen affords the six-membered diketopiperazine ring at elevated temperature or in acidic media, removing both the amide and ester carbonyl signals from the infrared spectrum [8] [10].

- Oxidative resistance – the molecule lacks easily oxidised heteroatoms or unsaturated centres, so peroxide or atmospheric oxygen produce only trace by-products; no nitrosamine-type impurities have been detected in validated screening studies [12].